3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
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Overview
Description
3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a 2-chlorobenzyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the 2-Chlorobenzyl Group: This step involves the reaction of the thiophene ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chlorobenzyl)oxy)benzoic acid
- 2,6-Difluoro-3-(2’-chlorobenzyloxy)phenylboronic acid
Uniqueness
3-((2-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is unique due to the presence of both a thiophene ring and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H11ClO4S |
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Molecular Weight |
298.74 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
IYDCQSYUHRJBNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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